Fmoc-Lys(Trt)-OH

Peptide Synthesis Side-Chain Protection TFA Cleavage

Crucial for SPPS: Trt group deprotects under 1% TFA, enabling on-resin ε-amine modification for MAPs & cyclic peptides. Orthogonal to Boc, Mtt. Reduces side products for higher crude purity. Essential for complex, branched architectures.

Molecular Formula C40H38N2O4
Molecular Weight 610.7 g/mol
CAS No. 111061-54-2
Cat. No. B020898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Trt)-OH
CAS111061-54-2
Molecular FormulaC40H38N2O4
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44)/t37-/m0/s1
InChIKeyCEOOTQDKDICVJW-QNGWXLTQSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Lys(Trt)-OH (CAS 111061-54-2): A Trityl-Protected Lysine Building Block for High-Fidelity Fmoc-SPPS


Fmoc-Lys(Trt)-OH (N-α-Fmoc-N-ε-trityl-L-lysine) is a foundational protected amino acid derivative employed extensively in Fmoc-based solid-phase peptide synthesis (SPPS) [1]. The compound features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino terminus and an acid-labile trityl (Trt) group on the ε-amino side chain of lysine . This orthogonal protection scheme enables precise, stepwise peptide chain assembly, with the Fmoc group removed under basic conditions (typically 20% piperidine in DMF) to allow sequential coupling, while the Trt group remains intact until the final global cleavage with trifluoroacetic acid (TFA), thereby preventing unwanted side-chain reactions during elongation [2].

Why Fmoc-Lys(Trt)-OH Cannot Be Casually Substituted by Fmoc-Lys(Boc)-OH or Other Lysine Analogs


In Fmoc-SPPS, the choice of ε-amine protecting group on lysine is not a trivial matter of convenience; it dictates the entire synthesis outcome, particularly regarding side-product formation and peptide purity. The prevalent alternative, Fmoc-Lys(Boc)-OH, employs a tert-butyloxycarbonyl (Boc) group that is also acid-labile and is cleaved simultaneously with resin detachment during final TFA treatment . However, this process generates highly reactive tert-butyl cations (tBu+) that can irreversibly alkylate sensitive residues like Cys, Met, and Trp, leading to difficult-to-remove impurities and significantly reduced yields [1]. Fmoc-Lys(Trt)-OH was specifically developed to circumvent this critical flaw. The Trt group, while also TFA-cleavable, exhibits a distinct fragmentation pathway that minimizes the generation of such deleterious carbocations, thereby affording a purer crude peptide [2]. Furthermore, unlike the 4-methyltrityl (Mtt) analog which is too acid-sensitive for standard global cleavage protocols, the Trt group strikes a crucial balance—sufficiently stable to prolonged piperidine exposure during chain assembly, yet efficiently removed in standard 95% TFA cocktails . This nuanced stability profile means a direct swap for Fmoc-Lys(Boc)-OH or Fmoc-Lys(Mtt)-OH will predictably alter the impurity profile and overall yield, making Fmoc-Lys(Trt)-OH the strategically superior choice for high-purity, complex peptide synthesis.

Quantitative Evidence for Fmoc-Lys(Trt)-OH Differentiation from Lysine Analogs in SPPS


Superior Crude Peptide Quality via Near-Elimination of t-Butylation Side Reactions

The primary differentiator of Fmoc-Lys(Trt)-OH over the standard Fmoc-Lys(Boc)-OH is its ability to drastically reduce t-butylation side products during the final TFA cleavage step. A controlled study on a 14-mer somatostatinamide peptide demonstrated that using traditional tBu/Boc protection for Ser, Thr, and Trp residues resulted in a substantial 16.3% of tert-butylated peptide impurities [1]. In stark contrast, replacing these protecting groups with Trt and THP moieties (a strategy for which Fmoc-Lys(Trt)-OH is a key enabler) completely eliminated this impurity class, reducing tert-butylation to 0% [1]. This translates to a >16% improvement in target peptide purity directly attributable to the Trt protection strategy.

Peptide Synthesis Side-Chain Protection TFA Cleavage Impurity Profiling

Optimized Acid-Lability Profile: A Balanced Alternative to Hyper-Sensitive Mtt and Problematic Boc

Fmoc-Lys(Trt)-OH occupies a critical middle ground in terms of acid-lability. Its ε-Trityl group is efficiently cleaved under standard global deprotection conditions (e.g., 95% TFA), aligning with the removal of other tBu-based side-chain protecting groups [1]. In contrast, the Fmoc-Lys(Mtt)-OH analog features a hyper-acid-labile 4-methyltrityl group that is removed under much milder conditions (e.g., 1% TFA in DCM) . While this offers orthogonal deprotection potential, it also renders Fmoc-Lys(Mtt)-OH incompatible with standard global cleavage protocols, as the Mtt group would be lost prematurely, exposing the ε-amine to undesired acylation or other side reactions during the final deprotection/resin cleavage step. The Trt group's stability to these final harsh conditions ensures the ε-amine remains protected until the peptide is fully liberated from the resin, a crucial requirement for most linear peptide syntheses.

Orthogonal Protection Selective Deprotection Peptide Cyclization Branched Peptides

High Enantiomeric Purity Essential for Chiral Fidelity in Bioactive Peptides

Maintaining stereochemical integrity is paramount in peptide synthesis, as even minor epimerization can abrogate biological activity or alter pharmacological properties. Commercially sourced Fmoc-Lys(Trt)-OH is rigorously tested to ensure high enantiomeric purity. Vendor specifications from CEM indicate an enantiomeric purity of ≥ 99.8% [1]. This level of chiral fidelity is on par with, and in many cases exceeds, the purity standards for the more common Fmoc-Lys(Boc)-OH building block, which is also specified at ≥ 99.8% from a leading supplier like Sigma-Aldrich .

Chiral Purity Quality Control Enantiomeric Excess Therapeutic Peptides

Enhanced Solubility and Reduced Aggregation in Hydrophobic Sequence Synthesis

The bulky, hydrophobic trityl group in Fmoc-Lys(Trt)-OH contributes to disrupting intermolecular β-sheet formation during chain elongation—a primary cause of incomplete couplings and deletions in 'difficult' peptide sequences [1]. While direct, quantitative, head-to-head aggregation studies comparing Fmoc-Lys(Trt)-OH to Fmoc-Lys(Boc)-OH are sparse, the principle is well-established in peptide science: the introduction of sterically demanding, pseudo-proline-like structures improves solvation and coupling kinetics [2]. A supporting study on the synthesis of a highly hydrophobic 7-mer peptide (GRAVY score: 1.157) demonstrated that solvent choice (NMP over DMF) can qualitatively improve crude purity by alleviating aggregation [3]. Fmoc-Lys(Trt)-OH's enhanced solubility in NMP compared to some other protected amino acids is therefore a valuable, practical attribute for workflows tackling aggregation-prone sequences.

Difficult Peptides Aggregation β-Sheet Disruption Hydrophobic Sequences

Strategic Deployment Scenarios for Fmoc-Lys(Trt)-OH Based on Quantitative Differentiation


Synthesis of Cysteine- or Tryptophan-Rich Peptides Requiring High Crude Purity

When a peptide sequence contains nucleophilic residues like cysteine (Cys) or electrophilic aromatic residues like tryptophan (Trp), the use of Fmoc-Lys(Boc)-OH is contraindicated due to the high risk of irreversible t-butylation during TFA cleavage, which can reduce target peptide yield by >16% [1]. In such sequences, Fmoc-Lys(Trt)-OH is the scientifically indicated choice. Its procurement directly mitigates this major side reaction, leading to a significantly purer crude product, simplified purification, and higher final yields, thereby reducing the cost-per-gram of the finished peptide.

Standard Linear Peptide Synthesis Where Orthogonal Side-Chain Deprotection is Not Required

For the vast majority of linear peptide syntheses, global deprotection at the final cleavage step is the standard workflow. In this context, the hyper-lability of Fmoc-Lys(Mtt)-OH (cleaved with 1% TFA) is a critical drawback, as it would lead to premature ε-amine exposure and potential side reactions. Fmoc-Lys(Trt)-OH is the correct procurement choice because its Trt group is stable to repetitive piperidine treatments and is only removed under the same 95% TFA conditions used for final cleavage [2], ensuring a streamlined, high-fidelity process.

Manufacturing of High-Value Therapeutic Peptides or Complex Research Tools

In the synthesis of long, complex, or high-value peptides destined for biological assays or therapeutic development, the cumulative impact of small impurities is magnified. The demonstrated ability of the Trt strategy to eliminate a whole class of t-butylated impurities (a 16.3% reduction shown in a model peptide) [1] directly translates to a higher-quality final product. Furthermore, the guaranteed high enantiomeric purity (≥ 99.8%) [3] ensures that the final peptide's chiral integrity is not compromised. Procuring Fmoc-Lys(Trt)-OH over a generic analog in these high-stakes applications is a risk-mitigation strategy that protects downstream investment in purification, characterization, and biological validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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